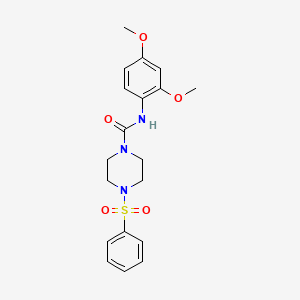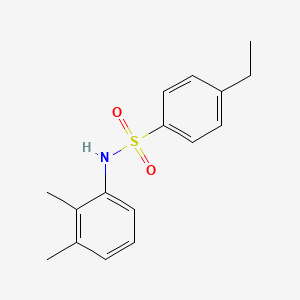
N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized in 2004 by Pfizer Inc. as a potential treatment for cancer. PD 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Mécanisme D'action
PD 0332991 works by selectively inhibiting the activity of CDK4/6, which are enzymes that phosphorylate and inactivate the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing cells from entering S phase. In cancer cells, the activity of CDK4/6 is often upregulated, leading to hyperphosphorylation and inactivation of Rb. This allows cancer cells to bypass the G1 checkpoint and enter S phase, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, PD 0332991 restores the activity of Rb and blocks cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
PD 0332991 has been shown to have several biochemical and physiological effects in cancer cells. In addition to blocking cell cycle progression, PD 0332991 also induces senescence, a state of irreversible cell cycle arrest that is associated with decreased cell proliferation and increased secretion of growth factors and cytokines. PD 0332991 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is thought to be due to the ability of PD 0332991 to inhibit the activity of CDK4/6 in endothelial cells, which are the cells that line blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
PD 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical models of cancer, making it a well-characterized tool compound for studying the role of CDK4/6 in cancer biology. However, there are also some limitations to the use of PD 0332991 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal models. It also has off-target effects on other kinases, such as CDK2 and CDK9, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the development and use of PD 0332991 in cancer research. One area of interest is the identification of biomarkers that can predict response to PD 0332991 therapy. Several studies have shown that the expression of Rb and other cell cycle regulators can influence the sensitivity of cancer cells to PD 0332991. Another area of interest is the combination of PD 0332991 with other cancer treatments, such as immunotherapy and targeted therapy. Preclinical studies have shown that PD 0332991 can enhance the activity of these treatments, leading to improved outcomes in animal models. Finally, there is ongoing research into the development of next-generation CDK4/6 inhibitors that may have improved efficacy and fewer off-target effects than PD 0332991.
Méthodes De Synthèse
PD 0332991 is synthesized through a multi-step process starting with the reaction of 2,4-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,4-dimethoxy-N-(p-toluenesulfonyl)aniline. This compound is then reacted with piperazine and triethylamine to form N-(2,4-dimethoxyphenyl)piperazine. The final step involves the reaction of N-(2,4-dimethoxyphenyl)piperazine with 4-bromophenylsulfonyl chloride to form PD 0332991.
Applications De Recherche Scientifique
PD 0332991 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes that play a critical role in cell cycle progression. PD 0332991 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-15-8-9-17(18(14-15)27-2)20-19(23)21-10-12-22(13-11-21)28(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQHVFYUUWNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)
![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)